molecular formula C4H8N2O3 B1290511 N-carbamoyl-2-hydroxypropanamide CAS No. 89166-57-4

N-carbamoyl-2-hydroxypropanamide

Cat. No.: B1290511
CAS No.: 89166-57-4
M. Wt: 132.12 g/mol
InChI Key: FVJIHRLRPLVRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-carbamoyl-2-hydroxypropanamide is an organic compound with the molecular formula C4H8N2O3. It is also known as (2-hydroxypropanoyl)urea. This compound is characterized by the presence of a carbamoyl group (–CONH2) and a hydroxy group (–OH) attached to a propanamide backbone. It is a derivative of urea and lactic acid, making it a compound of interest in various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

N-carbamoyl-2-hydroxypropanamide plays a significant role in biochemical reactions, particularly in the hydrolysis of N-carbamoyl groups. It interacts with enzymes such as N-carbamoyl-D-amino acid amidohydrolase (DCase), which facilitates the hydrolysis of the N-carbamoyl group in the production of N-carbamoyl-D-amino acids . This interaction is crucial for the synthesis of optically active D-amino acids, which are intermediates in the production of antibiotics, insecticides, and peptide hormones .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in the hydrolysis of N-carbamoyl groups, thereby impacting cellular metabolism . Additionally, the compound’s interaction with proteins and other biomolecules can lead to changes in cell function and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with enzymes and other biomolecules. It acts as a substrate for N-carbamoyl-D-amino acid amidohydrolase, facilitating the hydrolysis of N-carbamoyl groups . This reaction is essential for the production of N-carbamoyl-D-amino acids, which are intermediates in various biochemical pathways . The compound’s ability to interact with enzymes and proteins also contributes to its effects on gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the enzymatic activity and stability of N-carbamoyl-D-amino acid amidohydrolase can be enhanced through directed mutagenesis, leading to increased production of N-carbamoyl-D-amino acids . These findings suggest that the temporal effects of this compound are closely related to its interactions with enzymes and other biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to increased production of N-carbamoyl-D-amino acids, while excessive doses may result in toxic or adverse effects . It is important to determine the optimal dosage to achieve the desired biochemical effects without causing harm to the organism.

Metabolic Pathways

This compound is involved in metabolic pathways that include the hydrolysis of N-carbamoyl groups. The compound interacts with enzymes such as N-carbamoyl-D-amino acid amidohydrolase, which catalyzes the hydrolysis of N-carbamoyl groups to produce N-carbamoyl-D-amino acids . These metabolic pathways are essential for the synthesis of optically active D-amino acids, which are intermediates in the production of antibiotics, insecticides, and peptide hormones .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its biochemical activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

N-carbamoyl-2-hydroxypropanamide can be synthesized through the reaction of lactic acid with urea. The reaction typically involves heating lactic acid and urea together under controlled conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Lactic Acid+UreaThis compound+Water\text{Lactic Acid} + \text{Urea} \rightarrow \text{this compound} + \text{Water} Lactic Acid+Urea→this compound+Water

The reaction conditions often include temperatures ranging from 100°C to 150°C and may require the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-2-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-carbamoyl-2-oxopropanamide.

    Reduction: Formation of N-carbamoyl-2-aminopropanamide.

    Substitution: Formation of N-carbamoyl-2-alkoxypropanamide or N-carbamoyl-2-acyloxypropanamide.

Scientific Research Applications

N-carbamoyl-2-hydroxypropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving carbamoyl groups.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-carbamoyl-2-oxopropanamide: Similar structure but with a carbonyl group instead of a hydroxy group.

    N-carbamoyl-2-aminopropanamide: Similar structure but with an amino group instead of a hydroxy group.

    N-carbamoyl-2-alkoxypropanamide: Similar structure but with an alkoxy group instead of a hydroxy group.

Uniqueness

N-carbamoyl-2-hydroxypropanamide is unique due to the presence of both a carbamoyl group and a hydroxy group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and biochemical studies.

Properties

IUPAC Name

N-carbamoyl-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-2(7)3(8)6-4(5)9/h2,7H,1H3,(H3,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJIHRLRPLVRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634373
Record name N-Carbamoyl-2-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89166-57-4
Record name N-Carbamoyl-2-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.